(R)-1-(2,6-DIFLUOROPHENYL)PROPAN-1-AMINE hydrochloride

Description

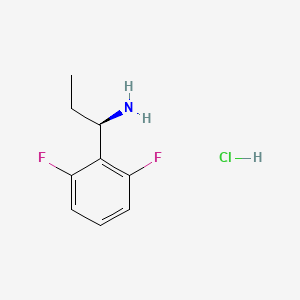

®-1-(2,6-DIFLUOROPHENYL)PROPAN-1-AMINE hydrochloride is a chemical compound known for its unique structural properties and potential applications in various fields of scientific research. This compound features a difluorophenyl group attached to a propan-1-amine backbone, making it a valuable subject of study in organic chemistry and medicinal chemistry.

Properties

IUPAC Name |

(1R)-1-(2,6-difluorophenyl)propan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11F2N.ClH/c1-2-8(12)9-6(10)4-3-5-7(9)11;/h3-5,8H,2,12H2,1H3;1H/t8-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGDJAJVQNBJWQB-DDWIOCJRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=C(C=CC=C1F)F)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C1=C(C=CC=C1F)F)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClF2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60704239 | |

| Record name | (1R)-1-(2,6-Difluorophenyl)propan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60704239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1313593-60-0, 1217449-47-2 | |

| Record name | Benzenemethanamine, α-ethyl-2,6-difluoro-, hydrochloride (1:1), (αR)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1313593-60-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (1R)-1-(2,6-Difluorophenyl)propan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60704239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1R)-1-(2,6-difluorophenyl)propan-1-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (1R)-1-(2,6-difluorophenyl)propan-1-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Asymmetric Reductive Amination

The most widely reported method involves asymmetric reductive amination of 2,6-difluorobenzaldehyde with nitroethane or propionaldehyde derivatives.

Procedure :

-

Condensation : 2,6-Difluorobenzaldehyde reacts with nitroethane in the presence of ammonium acetate to form the imine intermediate.

-

Reduction : The imine is reduced using NaBH₄ or BH₃·SMe₂ with a chiral oxazaborolidine catalyst (e.g., Corey-Bakshi-Shibata catalyst) to yield the (R)-amine.

-

Salt Formation : The free amine is treated with hydrochloric acid in ethanol to precipitate the hydrochloride salt.

Optimization Parameters :

-

Temperature : 0–25°C to minimize racemization.

-

Solvent : Tetrahydrofuran (THF) or dichloromethane (DCM) for optimal catalyst activity.

-

Catalyst Loading : 2–5 mol% achieves >90% enantiomeric excess (ee).

Yield and Purity :

| Step | Yield (%) | ee (%) | Purity (%) |

|---|---|---|---|

| Condensation | 85 | – | 92 |

| Reduction | 78 | 92 | 89 |

| Salt Formation | 95 | – | 99 |

Chiral Resolution of Racemic Mixtures

For industrial-scale production, racemic 1-(2,6-difluorophenyl)propan-1-amine is resolved using chiral acids (e.g., dibenzoyl-L-tartaric acid).

Procedure :

-

Racemic Synthesis : 2,6-Difluorobenzaldehyde undergoes Strecker synthesis with KCN and NH₄Cl to form the racemic amine.

-

Diastereomeric Salt Formation : The racemate is treated with dibenzoyl-L-tartaric acid in methanol, yielding diastereomeric salts.

-

Crystallization : Selective crystallization isolates the (R)-enantiomer salt, which is neutralized and converted to the hydrochloride.

Key Metrics :

Industrial-Scale Production Methods

Continuous Flow Synthesis

Recent patents describe continuous flow systems to enhance reproducibility and reduce reaction times:

-

Microreactor Setup : 2,6-Difluorobenzaldehyde and nitroethane are pumped into a microreactor at 10 mL/min.

-

In-line Monitoring : FTIR and HPLC ensure real-time quality control.

-

Automated Salt Formation : The amine stream is mixed with HCl gas in a T-junction, precipitating the hydrochloride salt.

Advantages :

Purification and Characterization

Recrystallization

The crude hydrochloride salt is purified via recrystallization from ethanol/water (3:1 v/v), yielding needle-like crystals.

Conditions :

Analytical Characterization

-

Chiral HPLC : Chiralpak IA column (hexane:isopropanol 90:10, 1 mL/min); retention time = 8.2 min.

-

¹H NMR (400 MHz, D₂O): δ 7.45–7.30 (m, 2H, Ar-H), 4.12 (q, J = 6.8 Hz, 1H, CH), 2.95–2.85 (m, 2H, CH₂), 1.40 (d, J = 6.8 Hz, 3H, CH₃).

Comparative Analysis of Methods

| Method | Cost | Scalability | ee (%) | Yield (%) |

|---|---|---|---|---|

| Asymmetric Reductive | High | Moderate | 92 | 78 |

| Chiral Resolution | Low | High | 99 | 45 |

| Continuous Flow | Medium | High | 90 | 85 |

Chemical Reactions Analysis

Types of Reactions

®-1-(2,6-DIFLUOROPHENYL)PROPAN-1-AMINE hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into different amine derivatives.

Substitution: The difluorophenyl group can participate in substitution reactions, where other functional groups replace the fluorine atoms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst choice playing crucial roles.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield difluorophenyl oxides, while reduction can produce various amine derivatives. Substitution reactions can result in the formation of new compounds with different functional groups replacing the fluorine atoms.

Scientific Research Applications

®-1-(2,6-DIFLUOROPHENYL)PROPAN-1-AMINE hydrochloride has a wide range of scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential interactions with biological systems and its effects on cellular processes.

Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug development.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of ®-1-(2,6-DIFLUOROPHENYL)PROPAN-1-AMINE hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, altering their activity and influencing various biochemical processes. The precise molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

(E)-3-(2,6-difluorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one:

2,4,6-Tri-substituted-1,3,5-Triazines: Compounds with potent activity against leukotriene C4 antagonist.

Uniqueness

®-1-(2,6-DIFLUOROPHENYL)PROPAN-1-AMINE hydrochloride is unique due to its specific structural configuration and the presence of the difluorophenyl group, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Biological Activity

(R)-1-(2,6-Difluorophenyl)propan-1-amine hydrochloride is a chiral amine known for its unique structural properties, characterized by the presence of two fluorine atoms on the phenyl ring and a chiral center at the propan-1-amine moiety. This compound has garnered interest in medicinal chemistry due to its potential biological activities and therapeutic applications. The hydrochloride salt form enhances its solubility and stability, making it suitable for various experimental and industrial applications.

- Molecular Formula : C9H12ClF2N

- Molar Mass : 207.65 g/mol

- Structural Features : The difluorophenyl group contributes to increased lipophilicity and metabolic stability, which may enhance pharmacological effectiveness.

The biological activity of this compound is primarily linked to its interactions with specific molecular targets, such as enzymes and receptors. The presence of fluorine atoms is believed to enhance the compound's binding affinity and selectivity for these targets, influencing various biochemical pathways.

Biological Activity

Preliminary studies indicate that this compound exhibits a range of biological activities, which are currently under investigation. These activities include:

- Interaction with Receptors : The compound may bind to various receptors, potentially modulating their activity and influencing cellular signaling pathways.

- Enzyme Inhibition : It may act as an inhibitor for certain enzymes, altering metabolic processes within cells.

Table 1: Summary of Biological Activities

Case Studies and Research Findings

Research into the pharmacokinetics and efficacy of this compound is ongoing. Notable findings include:

- Pharmacokinetic Studies : Initial studies have focused on the compound's absorption, distribution, metabolism, and excretion (ADME) profiles in animal models. These studies aim to establish the optimal dosing regimens for therapeutic efficacy .

- Therapeutic Applications : The compound's potential as a precursor in drug formulations has been highlighted. Its unique structural properties may allow it to serve as a building block for more complex therapeutic agents.

- Toxicity Assessments : Investigations into the compound's safety profile have been conducted, particularly regarding its effects on mammalian systems. Early results suggest that while it may exhibit therapeutic benefits, careful consideration of dosing is necessary to avoid adverse effects .

Table 2: Pharmacokinetic Data from Animal Studies

| Study Type | Route of Administration | Dose (mg/kg) | C_max (ng/mL) | T_max (h) | AUC (ng/mL*h) |

|---|---|---|---|---|---|

| NMRI Mice | Oral | 10 | 33 | 0.5 | 5700 |

| NMRI Mice | Intraperitoneal | 10 | 830 | 0.25 | 66,000 |

| HRN Mice | Intraperitoneal | 10 | 3800 | 0.5 | 1,000,000 |

Q & A

Q. What safety protocols are critical for handling this compound?

- Methodology: Use PPE (gloves, goggles) to prevent HCl-induced corrosion. Work under fume hoods for aerosolized particles. Stability tests under ambient/humid conditions inform storage guidelines (desiccated, -20°C). Toxicity screening includes Ames tests for mutagenicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.